molecular formula C8H7F2N B3288149 4,7-Difluoroisoindoline CAS No. 850876-27-6

4,7-Difluoroisoindoline

Cat. No.: B3288149
CAS No.: 850876-27-6
M. Wt: 155.14
InChI Key: XTUQZTMSTMNEAJ-UHFFFAOYSA-N
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Description

4,7-Difluoroisoindoline is a fluorinated derivative of isoindoline, a heterocyclic compound that features a fused benzopyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoroisoindoline typically involves the fluorination of isoindoline derivatives. One common method includes the reaction of isoindoline with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4,7-Difluoroisoindoline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding fluoroisoindolinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound to its corresponding dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

4,7-Difluoroisoindoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Difluoroisoindoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, resulting in potent biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4,7-Difluoroisoindoline is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability, reactivity, and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4,7-difluoro-2,3-dihydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-2,11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUQZTMSTMNEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2CN1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4,7-difluoro-2-(toluene-4-sulfonyl)isoindoline (2.36 g, 7.64 mmol), phenol (2.36 g, 25.11 mmol), 48% hydrogen bromide in water (20 ml) and propionic acid (4 ml) was stirred and held at reflux for 6 hours. Upon cooling to room temperature water (50 ml) was added and the mixture extracted with diethyl ether (2×100 ml). The aqueous layer was basified by the addition of 2M sodium hydroxide and was extracted with diethyl ether (3×100 ml). The combined extracts were evaporated to dryness in vacuo to afford 4,7-difluoroisoindoline (586 mg, 50%) as a brown oil that solidified upon standing. 1H NMR (DMSO-d6) 7.06 (2H, dd), 4.12 (4H, s). MS: [M+H]+ 156.
Name
4,7-difluoro-2-(toluene-4-sulfonyl)isoindoline
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Cc1ccc(S(=O)(=O)N2Cc3c(F)ccc(F)c3C2)cc1
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reactant
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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